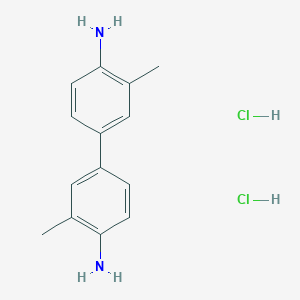

o-Tolidine dihydrochloride

Overview

Description

Preparation Methods

3,3’-Dimethylbenzidine dihydrochloride can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dimethylbenzidine using hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,3’-Dimethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: It can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

Colorimetric Reagent

o-Tolidine dihydrochloride is widely used as a sensitive colorimetric reagent for detecting free chlorine in water and for measuring gold concentrations. The compound reacts with these substances to produce a color change, which can be quantitatively analyzed using spectrophotometry .

Water Testing

In water quality testing, o-tolidine is employed in test kits to determine chlorine levels, essential for monitoring sanitation in drinking water and swimming pools. It serves as an effective indicator due to its high sensitivity and specificity .

| Application | Methodology | Advantages |

|---|---|---|

| Free Chlorine Detection | Colorimetric analysis | High sensitivity |

| Gold Detection | Colorimetric analysis | Specific reaction with gold |

Dye Manufacturing

This compound is utilized as an intermediate in dye synthesis , particularly for producing azo dyes. It is incorporated into various dye formulations due to its ability to impart color and stability to the final products. The dye industry relies on o-tolidine for creating vibrant colors used in textiles and other materials .

Medical Diagnostics

Biological Staining

In medical laboratories, o-tolidine is a component of biological stains such as trypan blue, which is used for cell viability assays. This application is crucial for assessing cell health in various biological and clinical research settings .

Clinical Tests

this compound is also employed in diagnostic tests for detecting sugars and occult blood in urine samples. Its role as a reagent enhances the accuracy of these tests, making it valuable in clinical diagnostics .

Toxicological Studies

Despite its utility, this compound poses significant health risks. Studies have shown that exposure can lead to serious health issues, including carcinogenic effects. For instance, chronic exposure has been linked to urinary bladder cancer among workers in industries using this compound .

Case Study 1: Occupational Exposure

A study involving workers exposed to o-tolidine revealed a correlation between exposure levels and the incidence of urinary bladder cancer. Out of 49 workers studied over several years, multiple cases of cancer were documented, highlighting the need for stringent safety measures in workplaces using this chemical .

Case Study 2: Water Quality Monitoring

In a municipal water treatment facility, o-tolidine was used to monitor chlorine levels effectively. The facility reported improved compliance with health regulations due to the accurate readings provided by o-tolidine-based tests, demonstrating its practical application in public health safety measures .

Mechanism of Action

The mechanism of action of 3,3’-Dimethylbenzidine dihydrochloride involves its interaction with various molecular targets and pathways. It has been shown to cause tumors in experimental animals by inducing mutations and promoting uncontrolled cell growth . The compound’s carcinogenic properties are attributed to its ability to form reactive intermediates that can damage DNA and other cellular components .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,3'-Dimethylbenzidine dihydrochloride

- CAS Number : 612-82-8

- Molecular Formula : C₁₄H₁₈Cl₂N₂

- Synonyms: 4,4'-Diamino-3,3'-dimethylbiphenyl dihydrochloride, o-Tolidine HCl .

Toxicity and Regulatory Status :

- Carcinogenicity: Classified as a carcinogen under California’s Proposition 63. The National Toxicology Program (NTP) identified tumors in rats (liver, lung, intestines) at doses ≥1.12 g/kg over 14 days .

- Handling: Requires stringent controls (gloves, ventilation) due to skin absorption risks and suspected human carcinogenicity .

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Analysis of o-Tolidine Dihydrochloride and Analogues

Key Research Findings and Differentiation

(A) Structural and Functional Specificity

- o-Tolidine vs. Benzidine: Both are biphenyl diamines, but o-Tolidine’s 3,3'-methyl groups reduce water solubility compared to benzidine. Both undergo acetylation and hydroxylation metabolism, but benzidine’s unsubstituted structure facilitates stronger DNA adduct formation, correlating with higher human carcinogenic risk .

- This compound vs. o-Toluidine Hydrochloride: o-Toluidine HCl (monoamine) lacks the bifunctional reactivity of o-Tolidine, limiting its use in colorimetry. It is primarily a pharmaceutical intermediate with milder toxicity .

(B) Analytical Limitations

- Nonspecificity in Chlorine Detection: o-Tolidine-based methods cannot distinguish Cl₂ and ClO₂, leading to overestimated chlorine levels in water. This contrasts with iodometric titration, which differentiates oxidants via sequential reactions .

(C) Toxicity Mechanisms

- Metabolic Activation: this compound forms N-hydroxylated metabolites in rodents, binding to DNA in organs like the liver and Zymbal’s gland.

Regulatory and Handling Considerations

- This compound: NIOSH Recommendations: Treat as a suspect human carcinogen; use enclosed systems and monitor airborne concentrations (≤0.2 µg/m³ detection limit) . Storage: Stable at room temperature but hygroscopic; requires desiccation .

- Benzidine: Global Bans: Prohibited in industrial applications under EU REACH and U.S. TSCA due to unequivocal human carcinogenicity.

Q & A

Basic Questions

Q. How can researchers verify the purity of o-Tolidine dihydrochloride in laboratory settings?

- Methodological Answer: Purity verification typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm the absence of impurities. Cross-referencing the CAS RN (612-82-8) and comparing spectral data (e.g., UV-Vis absorption at λmax 520 nm in acidic conditions) with literature values ensures consistency . Additionally, certificates of analysis (COA) from suppliers should include purity (>99%) and batch-specific testing results .

Q. What safety protocols are essential when handling this compound in research labs?

- Methodological Answer: Key protocols include:

- Engineering controls: Use fume hoods to minimize inhalation exposure and closed-system transfers to avoid skin contact .

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be replaced immediately .

- Medical monitoring: Regular kidney function tests and urine cytology for researchers with prolonged exposure, as it is a probable carcinogen .

- Decontamination: Emergency showers/eye wash stations must be accessible, and spills should be neutralized with 1M HCl before disposal .

Q. What are the primary analytical applications of this compound in environmental chemistry?

- Methodological Answer: It is widely used as a chromogenic agent for:

- Residual chlorine detection: Forms a blue-colored complex with free chlorine in water, measurable at 620 nm via spectrophotometry .

- Pesticide residue analysis: Acts as a derivatization agent in HPLC to enhance detection limits for organophosphates . Calibration curves must account for pH-dependent reactivity (optimal range: pH 1–3) .

Advanced Research Questions

Q. How can researchers optimize electrochemical parameters for studying this compound’s redox behavior?

- Methodological Answer:

- Electrode selection: Use glassy carbon electrodes due to their wide potential window and inertness. Pre-treatment includes polishing with 0.05 µm alumina slurry .

- Mechanistic analysis: Cyclic voltammetry in ChCl:AA (choline chloride-acetic acid) deep eutectic solvent reveals a two-step EE mechanism. Calculate electron transfer numbers using the Randles-Sevcik equation, where peak current (ip) correlates with the square root of scan rate (v<sup>1/2</sup>) .

- Validation: Compare experimental E1/2 values with literature data (e.g., -0.25 V vs. Ag/AgCl in pH 7 buffer) to confirm redox intermediates .

Q. How to resolve discrepancies in spectrophotometric data when using this compound as a redox indicator?

- Methodological Answer: Contradictions often arise from:

- Matrix interference: Use standard addition methods to correct for sample-specific interferences (e.g., dissolved organic matter in water samples) .

- pH sensitivity: Calibrate assays at pH 1–3 to stabilize the protonated form of the compound. Deviations >0.5 pH units can alter molar absorptivity by 20–30% .

- Reagent stability: Prepare fresh 1% aqueous solutions daily to avoid oxidation artifacts, as aged solutions develop yellow discoloration .

Q. What experimental designs are recommended to assess the genotoxic potential of this compound?

- Methodological Answer:

- In vitro assays: Conduct Ames tests (e.g., TA98 strain) with metabolic activation (S9 liver homogenate) to detect frameshift mutations. Dose-response curves should span 0.1–100 µg/mL .

- In vivo follow-up: Use rodent micronucleus assays (OECD 474) with oral dosing (e.g., 1120 mg/kg over 14 days) to evaluate chromosomal aberrations. Include positive controls (e.g., cyclophosphamide) and histological analysis of bone marrow .

- Data interpretation: Compare results with NTP findings, which reported tumorigenicity in rat liver and bladder tissues at chronic exposure levels .

Q. How does the dihydrochloride form influence the compound’s solubility and reactivity compared to its free base?

- Methodological Answer:

- Solubility enhancement: The dihydrochloride salt increases water solubility (e.g., 50 g/L at 25°C) compared to the free base (<1 g/L), critical for aqueous-based assays .

- Reactivity modulation: Protonation of amine groups alters redox potentials. In acidic media, the oxidized form (quinoid structure) stabilizes, enhancing its role as an electron donor in spectrophotometric reactions .

- Handling trade-offs: While solubility improves, the salt form requires stricter moisture control during storage to prevent deliquescence .

Properties

CAS No. |

612-82-8 |

|---|---|

Molecular Formula |

C14H17ClN2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |

InChI Key |

YRSOHTBCCGDLSN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |

Key on ui other cas no. |

60410-99-3 612-82-8 |

physical_description |

3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

119-93-7 (Parent) |

solubility |

10 to 50 mg/mL at 72° F (NTP, 1992) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.